6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0929917
InChI: InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10?
SMILES: C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl
Molecular Formula: C12H7ClN4OS
Molecular Weight: 290.73 g/mol

6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

CAS No.:

Cat. No.: VC0929917

Molecular Formula: C12H7ClN4OS

Molecular Weight: 290.73 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one -

Specification

Molecular Formula C12H7ClN4OS
Molecular Weight 290.73 g/mol
IUPAC Name (6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Standard InChI InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10?
Standard InChI Key QVUPYJBJSXLFPY-DKVUJQLHSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl
SMILES C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl
Canonical SMILES C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator